![molecular formula C10H13N3O2S B13224140 N-(2-methoxyethyl)-N-[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B13224140.png)
N-(2-methoxyethyl)-N-[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxyethyl)({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Attachment of the (2-methoxyethyl)amine Group: This can be achieved through nucleophilic substitution reactions where the amine group is introduced to the oxadiazole-thiophene intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(2-methoxyethyl)({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines or alcohols.
Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring can yield corresponding amines or alcohols.
Applications De Recherche Scientifique
(2-methoxyethyl)({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in the areas of antimicrobial and anticancer research.
Medicine: It may serve as a lead compound for the development of new therapeutic agents.
Industry: Its unique structural features make it useful in the development of new materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of (2-methoxyethyl)({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or activating their function. The thiophene ring can enhance the compound’s binding affinity and specificity. The methoxyethyl group can improve the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-methoxyethyl)({[5-(phenyl)-1,3,4-oxadiazol-2-yl]methyl})amine
- (2-methoxyethyl)({[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine
- (2-methoxyethyl)({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine
Uniqueness
(2-methoxyethyl)({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds. This can result in different reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H13N3O2S |
|---|---|
Poids moléculaire |
239.30 g/mol |
Nom IUPAC |
2-methoxy-N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C10H13N3O2S/c1-14-5-4-11-7-9-12-13-10(15-9)8-3-2-6-16-8/h2-3,6,11H,4-5,7H2,1H3 |
Clé InChI |
XLNRSGGKHIRGIB-UHFFFAOYSA-N |
SMILES canonique |
COCCNCC1=NN=C(O1)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



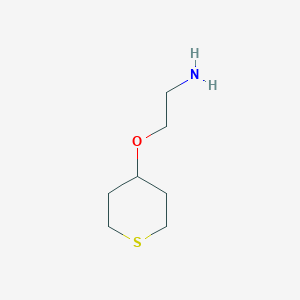
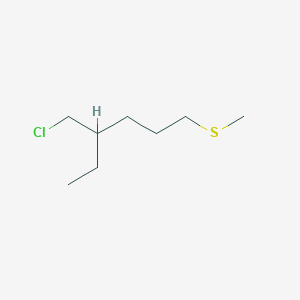
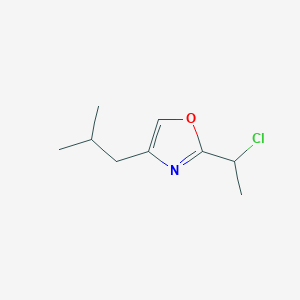

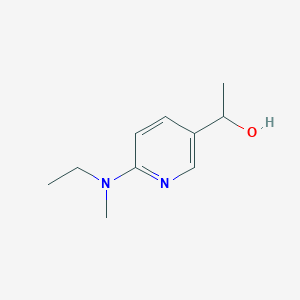
![3-[(4-Hydroxycyclohexyl)methyl]pyrrolidin-2-one](/img/structure/B13224109.png)
![2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13224124.png)
![4-(Aminomethyl)-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B13224131.png)
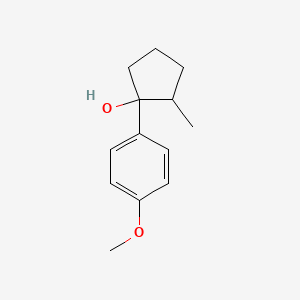
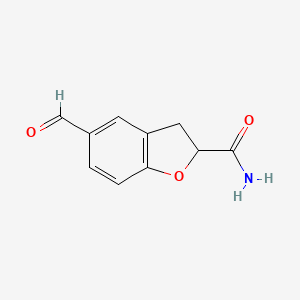
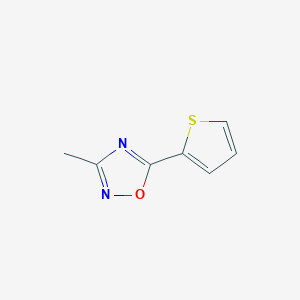
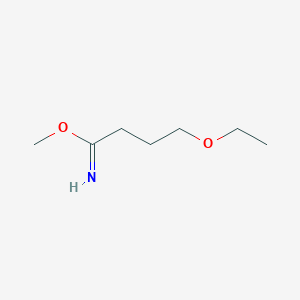
![2,3-Difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13224152.png)
